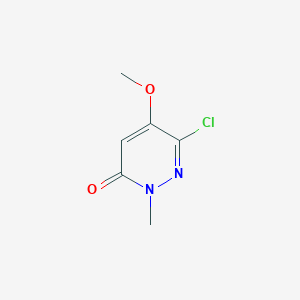
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, commonly known as CMP, is a synthetic compound with diverse applications in the biomedical, pharmaceutical, and chemical industries. CMP is a versatile reagent that has been used in a variety of laboratory experiments and biochemical studies. CMP is a relatively small molecule with a molecular weight of approximately 224.25 g/mol and a melting point of approximately 120°C. It has a unique structure that is composed of a five-membered heterocyclic ring with a chlorine atom at the 6-position and a methoxy group at the 5-position.
Applications De Recherche Scientifique
Synthesis Methods
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a chemical compound, has been the focus of various synthesis methods in scientific research. Ju Xiu-lian (2011) explored new synthetic routes for related compounds like 6-methoxypyridazine-3-carboxylic acid, using 3-chloro-6-methylpyridazine as a starting material. This involved methoxylation and oxidation steps, achieving yields of 28.7% and 37.7% (Ju, 2011). Similarly, Sengmany et al. (2007) reported on the preparation of functionalized aryl- and heteroarylpyridazines, including 3-chloro-6-methoxypyridazine, through nickel-catalyzed electrochemical cross-coupling reactions (Sengmany et al., 2007).
Chemical Reactions and Properties
The compound has also been studied for its reactivity and chemical properties. Afarinkia et al. (2004) investigated the cycloadditions of related compounds like 3-methoxy-5-chloro-6-methyl-2(H)-1,4-oxazin-2-one, finding them to be ambident dienes that undergo Diels–Alder cycloadditions with various dienophiles (Afarinkia et al., 2004). Additionally, Park et al. (2005) described the use of derivatives like 2,4-dichloro-5-methoxypyridazin-3(2H)-one as novel electrophilic chlorinating agents for α-chlorination of active methylene/methine compounds (Park et al., 2005).
Corrosion Inhibition
A notable application is in the field of corrosion inhibition. Bouklah et al. (2006) studied the influence of pyridazine compounds on steel corrosion in acidic solutions, highlighting the potential of related molecules as corrosion inhibitors (Bouklah et al., 2006).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of related compounds has also been a research focus. Chamundeeswari et al. (2013) conducted an extensive study on the spectroscopic properties of 3-chloro-6-methoxypyridazine, providing insights into its molecular structure and electronic properties (Chamundeeswari et al., 2013).
Applications in Drug Design
While excluding drug use and dosage, it's important to note that such compounds have been considered in drug design research. For instance, Betti et al. (2002) included pyridazin-3(2H)-one derivatives in the design and synthesis of compounds targeting alpha(1)-adrenoceptor antagonists, demonstrating the potential of these compounds in pharmaceutical research (Betti et al., 2002).
Propriétés
IUPAC Name |
6-chloro-5-methoxy-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOUCDIHGFUWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B2370477.png)
![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)
![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)
![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)